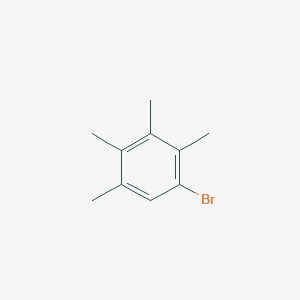

1-Bromo-2,3,4,5-tetramethylbenzene

Descripción

Overview of Halogenated Polymethylated Benzenes in Organic Synthesis

Halogenated polymethylated benzenes are a class of organic compounds that feature a benzene (B151609) ring substituted with both halogen atoms and multiple methyl groups. These compounds serve as versatile building blocks and intermediates in organic synthesis. The presence of both activating methyl groups and deactivating but ortho-, para-directing halogen groups on the aromatic ring allows for a wide range of chemical transformations. libretexts.org

The reactivity of these compounds is influenced by the number and position of the substituents. For instance, the methyl groups generally increase the electron density of the benzene ring, making it more susceptible to electrophilic substitution. Conversely, the halogen atom withdraws electron density, which can influence the regioselectivity of subsequent reactions. This interplay of electronic effects is a key aspect of their utility in the synthesis of complex molecules.

Halogenated benzenes, in general, are known to participate in halogen-π interactions, a type of non-covalent interaction that is gaining increasing attention in fields like materials science and chemical biology. rsc.orgnih.govresearchgate.net The strength of this interaction is dependent on the specific halogen, with bromine showing a significant effect. rsc.org This property, combined with the steric hindrance provided by the methyl groups, can be exploited to control the assembly of molecules and the design of new materials. tandfonline.com

Significance of 1-Bromo-2,3,4,5-tetramethylbenzene as a Research Target in Organic Chemistry

This compound, a specific isomer of brominated tetramethylbenzene, is a compound of interest for several reasons. Its structure, with a bromine atom adjacent to a continuous block of four methyl groups, presents unique steric and electronic characteristics. This specific arrangement influences its reactivity and makes it a valuable tool for studying reaction mechanisms and the synthesis of highly substituted aromatic systems.

The synthesis of polysubstituted benzenes often requires careful strategic planning to control the regiochemistry of the substitution reactions. libretexts.org The presence of multiple methyl groups in this compound makes it a useful starting material or target molecule in the development of synthetic methodologies for preparing sterically congested molecules. Research in this area often focuses on developing efficient and selective methods for the introduction and transformation of functional groups on the crowded aromatic ring.

Furthermore, this compound can serve as a precursor for the synthesis of other complex organic molecules and organometallic complexes. The carbon-bromine bond can be readily functionalized through various cross-coupling reactions, providing access to a wide array of derivatives with potential applications in materials science and medicinal chemistry.

Below is a table summarizing some of the key physical and chemical properties of this compound and its parent compound, durene.

| Property | This compound | Durene (1,2,4,5-Tetramethylbenzene) |

| Chemical Formula | C10H13Br sigmaaldrich.com | C10H14 wikipedia.org |

| Molar Mass | 213.11 g/mol nih.gov | 134.22 g/mol chemeo.com |

| CAS Number | 40101-36-8 guidechem.com | 95-93-2 wikipedia.org |

| Melting Point | Not specified | 79.2 °C wikipedia.org |

| Boiling Point | Not specified | 192 °C wikipedia.org |

Academic Relevance and Broad Research Opportunities

The study of this compound and related halogenated polymethylated benzenes holds considerable academic relevance and opens up numerous research avenues. These compounds are ideal model systems for investigating fundamental concepts in organic chemistry, including electrophilic aromatic substitution, steric effects, and the influence of multiple substituents on reaction outcomes.

Research opportunities involving this compound and its isomers include:

Development of Novel Synthetic Methods: Creating efficient and selective routes to synthesize highly substituted and sterically hindered aromatic compounds.

Mechanistic Studies: Elucidating the mechanisms of electrophilic aromatic substitution and other reactions on crowded aromatic rings.

Materials Science: Utilizing these compounds as building blocks for the synthesis of new polymers, liquid crystals, and other functional materials where control over molecular architecture is crucial. tandfonline.com

Organometallic Chemistry: Exploring their use as ligands for the preparation of novel organometallic complexes with unique catalytic or electronic properties.

The continued investigation into the synthesis, properties, and reactivity of this compound and its analogs will undoubtedly contribute to a deeper understanding of the chemistry of substituted aromatic hydrocarbons and pave the way for new applications in various scientific disciplines.

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-2,3,4,5-tetramethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-6-5-10(11)9(4)8(3)7(6)2/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQHSKLGANLLRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372913 | |

| Record name | Benzene, 1-bromo-2,3,4,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40101-36-8 | |

| Record name | Benzene, 1-bromo-2,3,4,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 1 Bromo 2,3,4,5 Tetramethylbenzene

Electrophilic Aromatic Substitution (EAS) Reactions of the Brominated Arene

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. libretexts.orgmasterorganicchemistry.com In the case of 1-bromo-2,3,4,5-tetramethylbenzene, the reaction is influenced by the directing effects of both the bromine atom and the four methyl groups. These substituents dictate where the incoming electrophile will attack the aromatic ring.

The regioselectivity of EAS reactions on this compound is a balance between the activating, ortho, para-directing methyl groups and the deactivating, but also ortho, para-directing, bromine atom. masterorganicchemistry.compbworks.com Generally, alkyl groups are activating because they donate electron density to the ring through an inductive effect, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. youtube.com Halogens, like bromine, are deactivating due to their electron-withdrawing inductive effect, but they are ortho, para-directing because their lone pairs can be donated to the ring through resonance, which helps to stabilize the arenium ion intermediate when the attack occurs at the ortho or para positions. uri.edusavitapall.com

In this compound, the only available position for substitution is the carbon at position 6. The four methyl groups and the bromine atom occupy all other positions on the benzene (B151609) ring. Therefore, electrophilic attack will exclusively occur at the C-6 position.

The mechanism of EAS reactions involves a two-step process. libretexts.orglibretexts.org The first and rate-determining step is the attack of the electrophile on the π-electron system of the aromatic ring. libretexts.org This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgmsu.edu

For this compound, the attack of an electrophile (E+) at the C-6 position results in an arenium ion. The positive charge in this intermediate is delocalized across the ring through resonance. The stability of this arenium ion is crucial in determining the reaction rate. The electron-donating methyl groups at positions 2, 3, 4, and 5 help to stabilize the positive charge of the arenium ion, thus facilitating the reaction. utdallas.edu

The second step of the mechanism is the rapid loss of a proton from the carbon atom that was attacked by the electrophile. libretexts.orglibretexts.org A base in the reaction mixture removes the proton, which restores the aromaticity of the ring and yields the final substituted product. libretexts.org The arenium ion intermediate is not prone to rearrangement due to its resonance stabilization. libretexts.orglibretexts.org

Nitration: The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. pbworks.comlibretexts.org This mixture generates the highly electrophilic nitronium ion (NO₂⁺). pbworks.com In the case of this compound, nitration would introduce a nitro group at the C-6 position. The reaction temperature is often controlled to prevent multiple nitrations. pbworks.comlibretexts.org

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. scribd.comvaia.com This is commonly achieved by treating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). vaia.com The electrophile in this reaction is sulfur trioxide (SO₃). scribd.com For this compound, sulfonation would yield 6-bromo-2,3,4,5-tetramethylbenzenesulfonic acid. Studies on the sulfonation of related compounds like 1,2,4,5-tetramethylbenzene (B166113) (durene) have shown that the reaction proceeds via a σ-complex mechanism. rsc.org

Friedel-Crafts Reactions: Friedel-Crafts reactions are a set of reactions that attach substituents to an aromatic ring. docbrown.info

Alkylation: This reaction involves the reaction of an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). docbrown.infomakingmolecules.com The Lewis acid helps to generate a carbocation electrophile from the alkyl halide. makingmolecules.com For this compound, Friedel-Crafts alkylation would introduce an alkyl group at the C-6 position.

Acylation: This reaction involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. scribd.com The electrophile is an acylium ion. scribd.com Friedel-Crafts acylation of this compound would result in the formation of a ketone with the acyl group attached to the C-6 position.

Nucleophilic Aromatic Substitution (SNAr) of the Bromine Atom

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike EAS, SₙAr reactions are favored by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comyoutube.com

For a nucleophilic aromatic substitution to occur on this compound, a strong nucleophile is required to attack the carbon atom bearing the bromine atom. The four electron-donating methyl groups on the ring make the ring electron-rich, which is generally unfavorable for SₙAr reactions that proceed through an addition-elimination mechanism involving a negatively charged Meisenheimer complex intermediate. youtube.comlibretexts.org

However, under certain conditions, particularly with very strong bases, a different mechanism known as the benzyne (B1209423) mechanism (elimination-addition) can occur. masterorganicchemistry.com This mechanism requires a hydrogen atom on a carbon adjacent to the leaving group, which is not present in this compound. Therefore, the typical benzyne mechanism is not possible for this compound. masterorganicchemistry.com

Given the electron-rich nature of the ring, direct SₙAr reactions with nucleophiles like amines, alcohols, and cyanides would be very difficult and likely require harsh reaction conditions or the use of a catalyst. For instance, the reaction of aryl halides with amines or alcohols often requires a catalyst or high temperatures. youtube.com The reaction with cyanide ions can be used to synthesize nitriles from aryl halides. pearson.com

For SₙAr reactions, the reaction conditions play a critical role.

Strength of the Nucleophile: A stronger nucleophile will generally lead to a faster reaction rate.

Solvent: The choice of solvent can significantly influence the reaction. Polar aprotic solvents are often used for SₙAr reactions.

Temperature: Higher temperatures are often required to overcome the high activation energy of these reactions, especially for unactivated substrates. youtube.com

Catalyst: In some cases, a catalyst, such as a copper salt in Ullmann-type reactions, can be used to facilitate the substitution of the bromine atom by nucleophiles.

Due to the presence of four electron-donating methyl groups, this compound is a highly unreactive substrate towards traditional SₙAr reactions. The electronic effects of the methyl groups increase the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. masterorganicchemistry.com

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a cornerstone of organometallic chemistry, providing a powerful method for converting organic halides into highly reactive organometallic reagents. wikipedia.org For this compound, this process involves the replacement of the bromine atom with a metal, typically lithium or magnesium, to generate nucleophilic aryl species.

The formation of organometallic reagents from this compound opens the door to a wide array of subsequent chemical transformations. The two most prominent examples are the generation of aryllithium and Grignard reagents.

Aryllithium Reagents:

The corresponding aryllithium compound, 2,3,4,5-tetramethylphenyllithium, can be prepared via a lithium-halogen exchange reaction. This reaction is typically rapid and involves treating the aryl bromide with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi). wikipedia.orgprinceton.edu The exchange is an equilibrium process, driven by the formation of a more stable organolithium species. princeton.edu The reaction is generally conducted at low temperatures (e.g., -78 °C) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent side reactions. tcnj.edu

Grignard Reagents:

The Grignard reagent, 2,3,4,5-tetramethylphenylmagnesium bromide, is synthesized by the reaction of this compound with magnesium metal in an anhydrous ether solvent. mnstate.eduwikipedia.org This is an oxidative insertion of the magnesium atom into the carbon-bromine bond. The reaction is initiated by exposing a fresh, reactive magnesium surface, which can be achieved by mechanical methods like crushing the magnesium turnings or by using chemical activating agents such as iodine or 1,2-dibromoethane. wikipedia.orglibretexts.org Once initiated, the reaction is typically maintained at a gentle reflux to ensure completion. wisc.edu

Below is a table summarizing the typical conditions for the formation of these organometallic reagents.

| Reagent Type | Metal/Reagent | Solvent | Typical Conditions |

| Aryllithium | n-Butyllithium | THF, Diethyl Ether | Anhydrous, inert atmosphere (N₂ or Ar), low temperature (-78 °C) |

| Grignard | Magnesium Turnings | THF, Diethyl Ether | Anhydrous, inert atmosphere, initiation with I₂ or 1,2-dibromoethane, reflux |

These organometallic intermediates are powerful nucleophiles and strong bases, capable of reacting with a wide range of electrophiles to form new carbon-carbon and carbon-heteroatom bonds. mnstate.eduwisc.edu

While this compound itself contains only one halogen, the principles governing its reactivity are critical for understanding chemoselectivity in more complex, multi-halogenated aromatic systems. In molecules containing different halogen atoms, the rate of halogen-metal exchange typically follows the trend I > Br > Cl > F. wikipedia.orgprinceton.edu This is primarily due to the differences in the C-X bond strengths.

For instance, in a hypothetical molecule like 1-bromo-2-chloro-3,4,5,6-tetramethylbenzene, a halogen-metal exchange reaction with an alkyllithium reagent would be expected to occur selectively at the carbon-bromine bond over the stronger carbon-chlorine bond.

A practical example that illustrates this principle is the reaction of 1-bromo-4-fluorobenzene. When this compound is treated with magnesium, the Grignard reagent is formed selectively at the carbon-bromine bond, leaving the carbon-fluorine bond intact. wisc.edu This selectivity allows for the targeted synthesis of specific organometallic intermediates even in the presence of multiple potential reaction sites. The steric environment created by the four adjacent methyl groups in this compound can also influence reactivity, potentially hindering the approach of bulky reagents, although the fundamental electronic effects of the halogen typically dominate in exchange reactions.

Radical Reactions and Other Less Common Transformation Pathways

Beyond the well-established ionic pathways of halogen-metal exchange, aryl halides can also participate in radical reactions, although this is a less common transformation pathway for this specific substrate under typical synthetic conditions.

Radical reactions are characterized by intermediates with unpaired electrons and proceed through a chain mechanism involving initiation, propagation, and termination steps. youtube.com For an aryl bromide like this compound, a radical pathway could theoretically be initiated by the homolytic cleavage of the carbon-bromine bond. libretexts.org This would generate a 2,3,4,5-tetramethylphenyl radical and a bromine radical. This process typically requires significant energy input, such as high temperatures or UV irradiation.

While radical halogenation of the alkyl side chains (benzylic bromination) is a common reaction for many alkylbenzenes using reagents like N-Bromosuccinimide (NBS), this specific reaction is not possible for this compound itself as it lacks benzylic hydrogens directly on the aromatic ring's substituent methyl groups. youtube.comyoutube.com However, radical species can be involved as intermediates or in side reactions during the formation of organometallics, especially if reaction conditions are not carefully controlled. princeton.edu For example, the coupling of the aryl group to form a biphenyl (B1667301) derivative can sometimes be observed as a side product in Grignard reactions, which may involve radical-like mechanisms. libretexts.org

Other less common transformations could involve transition-metal-catalyzed cross-coupling reactions, where the carbon-bromine bond is activated by a metal catalyst (e.g., palladium, nickel, or iron) to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.org These reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, proceed through organometallic intermediates but follow distinct mechanistic pathways from the direct formation of Grignard or aryllithium reagents.

Advanced Synthetic Applications and Derivative Chemistry

Metal-Catalyzed Carbon-Carbon Bond Forming Reactions

The presence of the bromine atom on the aromatic ring of 1-bromo-2,3,4,5-tetramethylbenzene allows for its participation in a variety of powerful metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the creation of new carbon-carbon bonds.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and this compound can serve as an aryl halide partner in several of these transformations, including the Suzuki, Heck, Sonogashira, and Negishi couplings. These reactions enable the formation of bonds between sp2-hybridized carbon atoms of the benzene (B151609) ring and sp, sp2, or sp3-hybridized carbons of the coupling partner.

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. libretexts.orgorganic-chemistry.org For this compound, this would typically involve its reaction with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. nih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.orglibretexts.org The reaction of this compound with an alkene would introduce a substituted vinyl group onto the tetramethylbenzene core. organic-chemistry.org This method is particularly useful for the synthesis of substituted styrenes and other vinylarenes.

Sonogashira Coupling: This coupling reaction utilizes a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netwikipedia.orglibretexts.org The reaction of this compound with a terminal alkyne provides a direct route to arylalkynes. libretexts.org These reactions are typically carried out under mild, basic conditions. wikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is notable for its ability to form carbon-carbon bonds between a wide variety of carbon centers (sp, sp2, and sp3). wikipedia.org The coupling of this compound with an organozinc reagent offers a versatile method for introducing alkyl, aryl, or vinyl substituents.

The steric hindrance presented by the four methyl groups on this compound necessitates careful selection and design of catalyst systems to achieve efficient cross-coupling. nih.govacs.orgmit.edu For sterically hindered substrates, the choice of ligand on the metal catalyst is crucial for promoting the desired transformation. nih.govacs.orgmit.eduresearchgate.netthieme-connect.de

Bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance the reactivity of the palladium catalyst. researchgate.net These ligands can stabilize the active catalytic species and facilitate the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. For instance, biarylphosphine ligands have been developed that show excellent efficiency in the coupling of hindered aryl halides. nih.gov The design of these ligands is often guided by kinetic analysis of the reaction progress to optimize catalytic activity. nih.govmit.edu In some cases, N-heterocyclic carbenes (NHCs) have also proven to be effective ligands for challenging cross-coupling reactions involving sterically demanding substrates.

The development of pre-catalysts, which are stable and easily handled precursors to the active catalytic species, has also been a significant advancement. acs.org These pre-catalysts can simplify the setup of cross-coupling reactions and provide more reproducible results.

The range of coupling partners that can be effectively used with this compound in cross-coupling reactions is broad, though optimization is often required to achieve high yields.

In Suzuki couplings, a wide variety of aryl, heteroaryl, and vinyl boronic acids and esters can be used. nih.gov The reaction conditions, such as the choice of base, solvent, and temperature, can be tuned to optimize the yield for a particular coupling partner.

For Heck reactions, both activated and unactivated alkenes can be coupled, although reaction conditions may need to be adjusted accordingly. organic-chemistry.org The regioselectivity and stereoselectivity of the Heck reaction can also be influenced by the choice of catalyst and reaction conditions.

The Sonogashira coupling is compatible with a range of terminal alkynes, including those bearing aryl, alkyl, and silyl (B83357) substituents. libretexts.org The use of a copper(I) co-catalyst is typical, but copper-free conditions have also been developed. organic-chemistry.org

In Negishi couplings, organozinc reagents derived from alkyl, aryl, and vinyl halides can be employed. wikipedia.org The preparation and handling of these moisture- and air-sensitive reagents require inert atmosphere techniques.

The table below summarizes the types of coupling partners and general conditions for these reactions.

| Coupling Reaction | Coupling Partner | Typical Catalyst System | General Conditions |

| Suzuki | Aryl/Vinyl Boronic Acids/Esters | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | Anhydrous solvent, often heated |

| Heck | Alkenes | Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., PPh3), Base | Polar aprotic solvent, heated |

| Sonogashira | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) | Anhydrous, anaerobic conditions |

| Negishi | Organozinc Reagents | Ni or Pd catalyst, Ligand | Anhydrous, inert atmosphere |

Hydroarylation and Related Electrophilic Alkene/Alkyne Functionalizations

While cross-coupling reactions involve the formation of a carbon-carbon bond at the site of the bromine atom, other metal-catalyzed reactions can functionalize the aromatic ring through different mechanisms. Hydroarylation, the addition of a C-H bond of an arene across an alkene or alkyne, is a powerful atom-economical transformation. sioc-journal.cn While direct C-H activation of the tetramethylbenzene core is possible, the presence of the bromo substituent can influence the regioselectivity of such reactions.

Related electrophilic functionalizations of alkenes and alkynes can also be achieved using this compound as the aryl source, often under the influence of a Lewis acid or transition metal catalyst. These reactions proceed through mechanisms distinct from cross-coupling and can provide access to a different range of products.

Functionalization at the Methyl Groups

The four methyl groups on the this compound ring offer additional sites for chemical modification, allowing for the synthesis of a diverse array of derivatives.

Side-Chain Bromination and Subsequent Derivatization

One of the most common and useful transformations of the methyl groups is side-chain bromination. google.com This reaction typically involves the use of a radical initiator, such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator like benzoyl peroxide. google.com The benzylic protons of the methyl groups are susceptible to radical abstraction, leading to the formation of a benzylic radical that then reacts with a bromine source.

The conditions for side-chain bromination can be controlled to favor mono-, di-, or tri-bromination of one or more methyl groups. The resulting bromomethyl, dibromomethyl, or tribromomethyl groups are versatile synthetic handles that can be converted into a wide range of other functional groups.

For example, a bromomethyl group can be:

Displaced by nucleophiles such as cyanide, alkoxides, or amines to form nitriles, ethers, and amines, respectively.

Converted to an aldehyde or carboxylic acid through oxidation.

Used to form an organometallic reagent, such as a Grignard or organolithium reagent, which can then react with various electrophiles.

This ability to functionalize the side chains greatly expands the synthetic utility of this compound, allowing for the creation of complex molecules with diverse substitution patterns on both the aromatic ring and the benzylic positions. researchgate.net

Synthesis of Complex Polymethylated Benzene Derivatives

The presence of the bromine atom on the tetramethylbenzene core allows for the construction of more elaborate polymethylated aromatic structures through various coupling reactions. These reactions are fundamental in creating larger, more complex molecular frameworks.

One of the key strategies for extending the polymethylated benzene structure is through cross-coupling reactions. The Ullmann reaction, a classic method for forming biaryl compounds, can be employed to couple two molecules of this compound or to react it with other aryl halides. organic-chemistry.orgwikipedia.org This reaction typically involves the use of a copper catalyst at elevated temperatures to facilitate the formation of a new carbon-carbon bond between the aromatic rings. organic-chemistry.org The result of such a homocoupling reaction would be the formation of 2,2',3,3',4,4',5,5'-octamethylbiphenyl, a highly substituted and complex polymethylated benzene derivative.

Furthermore, the bromine atom can be substituted to introduce other functional groups, which can then participate in further synthetic transformations to build complexity. For instance, the alkylation of durene or pentamethylbenzene (B147382) is a known route to produce hexamethylbenzene. wikipedia.org Starting with this compound, a two-step process involving the replacement of bromine with another methyl group can lead to the formation of pentamethylbenzene, which can then be further methylated to yield hexamethylbenzene. wikipedia.orggoogle.com

The following table outlines a conceptual synthetic pathway for the synthesis of a more complex polymethylated benzene derivative starting from this compound.

| Reaction Type | Reactant | Reagents & Conditions | Product |

| Ullmann Coupling | This compound | Copper powder, heat | 2,2',3,3',4,4',5,5'-Octamethylbiphenyl |

| Methylation (via Grignard) | This compound | 1. Mg, ether 2. CH₃I | Pentamethylbenzene |

Role as a Building Block in Multi-Step Organic Synthesis

This compound is a valuable building block in multi-step organic synthesis due to the reactivity of its carbon-bromine bond, which allows for its conversion into various functional intermediates.

The transformation of this compound into an organometallic reagent is a common and powerful strategy in organic synthesis. The formation of a Grignard reagent, (2,3,4,5-tetramethylphenyl)magnesium bromide, is achieved by reacting the bromo-compound with magnesium metal in an ethereal solvent. youtube.comlibretexts.org This Grignard reagent is a potent nucleophile and a strong base, making it a highly versatile precursor for a wide range of advanced organic molecules. masterorganicchemistry.comyoutube.com

Once formed, the Grignard reagent can react with a variety of electrophiles to create new carbon-carbon bonds. For example, its reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively, after an acidic workup. libretexts.orgmasterorganicchemistry.com The reaction with carbon dioxide, followed by acidification, leads to the formation of 2,3,4,5-tetramethylbenzoic acid, a carboxylic acid derivative. youtube.commasterorganicchemistry.com These transformations introduce new functionalities onto the tetramethylbenzene scaffold, which can be further elaborated in subsequent synthetic steps.

The table below illustrates the role of this compound as a precursor in the synthesis of various functionalized durene derivatives.

| Precursor | Reagents | Intermediate/Product | Class of Advanced Organic Molecule |

| This compound | Mg, ether | (2,3,4,5-tetramethylphenyl)magnesium bromide | Organometallic Reagent |

| (2,3,4,5-tetramethylphenyl)magnesium bromide | 1. RCHO (Aldehyde) 2. H₃O⁺ | α-Alkyl-(2,3,4,5-tetramethyl)benzyl alcohol | Substituted Benzyl Alcohol |

| (2,3,4,5-tetramethylphenyl)magnesium bromide | 1. R₂CO (Ketone) 2. H₃O⁺ | α,α-Dialkyl-(2,3,4,5-tetramethyl)benzyl alcohol | Substituted Benzyl Alcohol |

| (2,3,4,5-tetramethylphenyl)magnesium bromide | 1. CO₂ 2. H₃O⁺ | 2,3,4,5-Tetramethylbenzoic acid | Carboxylic Acid |

The durene core of this compound is a key structural motif in certain specialty chemicals, particularly in the production of high-performance polymers. Durene itself is a known precursor to pyromellitic dianhydride, a monomer used in the manufacturing of polyimides. arkat-usa.org Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. mdpi.com

The synthetic pathway from durene to pyromellitic dianhydride involves oxidation of the methyl groups to carboxylic acids, followed by dehydration to form the dianhydride. While the direct use of this compound in this specific industrial process is not widely documented, its role as a potential intermediate can be inferred. The bromo-functionality could be used to introduce other functionalities or to direct the regioselectivity of subsequent reactions before being removed or converted in the final steps of a synthesis. This makes it a valuable intermediate for creating custom-designed monomers for specialty polymers with tailored properties.

The development of soluble photosensitive polyimides often involves the use of specifically designed diamine and dianhydride monomers to enhance processability. mdpi.com The structural control offered by starting with a functionalized durene derivative like this compound allows for the synthesis of such advanced monomers.

Spectroscopic and Crystallographic Characterization in Academic Research

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Detailed FT-IR analysis and tabulated peak assignments for 1-Bromo-2,3,4,5-tetramethylbenzene are not present in the available scientific literature.

Raman Spectroscopy Investigations

No specific Raman spectroscopy studies or corresponding spectral data for this compound could be located in academic or public databases.

Correlating Experimental Spectra with Theoretical Predictions

As no experimental spectra were found, no studies correlating these with theoretical (e.g., Density Functional Theory) predictions for this compound are available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No dedicated academic studies presenting the ¹H NMR or ¹³C NMR spectra and chemical shift assignments for this compound were found.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Specific ¹H NMR data, including chemical shifts, multiplicities, and coupling constants for the structural elucidation of this compound, is not available in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Detailed ¹³C NMR spectral data and an analysis of the carbon framework for this compound are not documented in available research.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

A review of the scientific literature indicates that specific studies utilizing advanced Nuclear Magnetic Resonance (NMR) techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), for the stereochemical and conformational analysis of this compound have not been reported.

From a chemical structure standpoint, the molecule lacks classical stereocenters and significant conformational flexibility. The benzene (B151609) ring is planar, and the primary source of any dynamic behavior would be the rotation of the four methyl groups. This type of low-energy rotation is typically studied using standard variable-temperature (VT) NMR rather than more complex multi-dimensional techniques aimed at elucidating through-space correlations in structurally complex or flexible molecules. Therefore, the absence of such specialized studies in the literature is scientifically reasonable, as the structural questions that advanced NMR techniques are designed to answer are not pertinent to this specific compound.

X-ray Diffraction Studies

Comprehensive searches of academic and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a publicly available single-crystal X-ray diffraction structure for this compound. The deposition of crystallographic data is a prerequisite for detailed analysis of a compound's solid-state properties. Without this primary data, a formal analysis of its crystal structure, potential polymorphism, and intermolecular packing is not possible.

No published single-crystal X-ray diffraction data for this compound could be located in the searched scientific literature or crystallographic databases. Consequently, experimentally determined data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

The study of polymorphism, the ability of a compound to exist in more than one crystal form, requires detailed crystallographic analysis, typically under various conditions. As no crystal structure for this compound has been reported, there is no scientific information on whether it exhibits polymorphism or undergoes any crystal phase transitions.

A detailed analysis of intermolecular interactions, such as halogen bonding, C-H···π interactions, or van der Waals forces, and the resulting crystal packing arrangement is contingent upon the availability of a solved crystal structure. Since the crystal structure for this compound is not available in the public domain, no such analysis can be performed.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No dedicated studies utilizing Density Functional Theory (DFT) or other quantum chemical methods specifically on 1-Bromo-2,3,4,5-tetramethylbenzene were identified. Such calculations are fundamental to understanding a molecule's structure and reactivity.

There are no published results on the geometry optimization or conformational analysis of this compound. This type of study would determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and the rotational positions (conformations) of the methyl groups.

A detailed analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density (charge distribution), has not been published for this compound. The energies and shapes of these frontier orbitals are crucial for predicting a molecule's reactivity, electronic properties, and UV-visible spectroscopic behavior. researchgate.netwikipedia.org

While DFT is a powerful tool for predicting and helping to interpret spectroscopic data like vibrational (IR/Raman) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts, no studies applying these predictive methods to this compound are available in the literature. mdpi.comnih.gov Such computational work is invaluable for confirming experimental assignments and understanding how the molecular structure influences its spectral signatures.

Mechanistic Elucidation through Computational Modeling

Computational modeling is a key technique for investigating the step-by-step pathways of chemical reactions. However, no such studies focusing on reactions involving this compound could be located.

There is no available research that computationally characterizes transition states or determines reaction pathways for this compound. This analysis would be essential for understanding how this compound participates in chemical transformations, for example, in nucleophilic substitution or metal-catalyzed coupling reactions.

Similarly, the literature lacks information on the reaction energetics for this compound. These calculations would provide the energy changes that occur during a reaction, yielding critical data on the reaction's feasibility (thermodynamics) and speed (kinetics).

Study of Intermolecular Interactions and Non-Covalent Bonding

The study of intermolecular interactions is crucial for understanding the solid-state properties, such as crystal packing and melting point, as well as the behavior of a compound in solution. For this compound, theoretical methods could elucidate the nature and strength of various non-covalent interactions.

Halogen Bonding: A key interaction for this molecule would be the halogen bond, a non-covalent interaction where the bromine atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic region on an adjacent molecule. researchgate.net Theoretical studies can map the electrostatic potential surface of the molecule to identify the electrophilic region on the bromine atom, often referred to as a "σ-hole". nih.gov

π-Interactions: The electron-rich aromatic ring of this compound can participate in several types of π-interactions. These include:

π-π Stacking: Interactions between the aromatic rings of two molecules.

C-H/π Interactions: Interactions between the methyl hydrogens of one molecule and the π-system of another.

Br/π Interactions: The bromine atom can also interact with the π-system of a neighboring aromatic ring. mdpi.com

Analysis Methods: To study these interactions, computational chemists employ various techniques:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify bond critical points (BCPs) and characterize the nature of the interactions (e.g., covalent vs. non-covalent). researchgate.net

Non-Covalent Interaction (NCI) Plot: This is a visualization technique that highlights regions of space where non-covalent interactions occur. nih.gov

Symmetry-Adapted Perturbation Theory (SAPT): SAPT is used to decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion contributions, providing a detailed understanding of the forces driving the intermolecular association. nih.govnih.gov

A hypothetical study on this compound dimers or clusters would involve optimizing their geometries and calculating the interaction energies using high-level quantum mechanical methods. The results would be presented in tables summarizing the interaction energies and the contributions from different force components for various possible orientations.

Table 1: Hypothetical SAPT0 Decomposition of Interaction Energies for a this compound Dimer (Illustrative Example)

This table illustrates the kind of data that would be generated from a SAPT analysis for a hypothetical parallel-displaced dimer of this compound. The values are purely for illustrative purposes.

| Interaction Component | Energy (kcal/mol) |

| Electrostatics (Ees) | -2.5 |

| Exchange (Eex) | 4.0 |

| Induction (Eind) | -0.8 |

| Dispersion (Edisp) | -5.2 |

| Total (Etotal) | -4.5 |

Predictive Modeling for Reactivity and Selectivity

Predictive modeling uses computational methods to forecast the reactivity of a molecule and the selectivity of its reactions, such as in electrophilic aromatic substitution. nih.govresearchgate.net This is particularly relevant for a substituted benzene (B151609) derivative like this compound.

Reactivity Descriptors: Quantum chemical calculations can determine a range of molecular properties, known as reactivity descriptors, which help in predicting chemical behavior. These include:

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting reactivity. For electrophilic attack, a higher HOMO energy generally indicates greater reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites of attack. nih.gov

Fukui Functions: These functions are used within Density Functional Theory (DFT) to identify the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack.

Global Reactivity Descriptors: Parameters like chemical hardness, softness, and electronegativity provide a general measure of the molecule's stability and reactivity. nih.gov

Modeling Reaction Pathways: For a specific reaction, such as a further substitution on the aromatic ring, computational models can be used to map the entire reaction pathway. This involves:

Locating Transition States (TS): Identifying the high-energy transition state structure that connects reactants to products.

Calculating Activation Energies (Ea): Determining the energy barrier of the reaction, which is directly related to the reaction rate. By comparing the activation energies for substitution at the available positions on the ring, one can predict the regioselectivity of the reaction. researchgate.net

For this compound, the sole remaining hydrogen on the aromatic ring is the primary site for electrophilic substitution. Predictive models would focus on the activation energy for substitution at this position compared to potential side reactions. Machine learning models are also increasingly used to predict reaction outcomes, trained on large datasets of known reactions. nih.govnih.gov

Table 2: Hypothetical Calculated Reactivity Descriptors for this compound (Illustrative Example)

This table provides an example of the kind of data that would be generated from a DFT calculation to predict the reactivity of the molecule. The values are for illustrative purposes only.

| Descriptor | Calculated Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 8.3 eV |

| Global Hardness | 4.15 eV |

| Global Softness | 0.24 eV⁻¹ |

| Electronegativity | 4.35 eV |

Future Research Directions and Interdisciplinary Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The conventional synthesis of 1-Bromo-2,3,4,5-tetramethylbenzene involves the electrophilic aromatic substitution of prehnitene using elemental bromine and a Lewis acid catalyst like iron(III) bromide (FeBr₃). youtube.com This traditional method, while effective, often suffers from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste streams. google.com

Future research is focused on developing greener and more sustainable synthetic routes. These novel pathways aim to improve efficiency, reduce environmental impact, and enhance safety.

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites, presents a promising sustainable alternative. Processes using catalysts like zinc salts adsorbed on inert supports (e.g., silica) can offer high selectivity and easier catalyst recovery and recycling compared to traditional homogeneous Lewis acids. google.com Zeolite-catalyzed brominations can proceed under milder conditions and minimize the formation of polybrominated byproducts.

Organocatalysis: The development of organocatalytic systems for bromination offers another metal-free, environmentally benign approach. For instance, simple thiourea (B124793) derivatives have been shown to catalyze the bromination of aromatic rings using stable halogen sources like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), avoiding the need for corrosive elemental bromine and strong Lewis acids. nih.gov

Mechanochemistry: Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) to drive chemical reactions, represents a solvent-free and highly efficient method. This technique has been successfully applied to the bromination of other aromatic compounds and could be adapted for the synthesis of this compound, drastically reducing solvent waste.

| Method | Typical Reagents | Key Advantages | Sustainability Considerations |

|---|---|---|---|

| Traditional Electrophilic Substitution | Br₂, FeBr₃ | Well-established, high conversion | Corrosive reagents, catalyst waste, formation of HBr byproduct youtube.com |

| Heterogeneous Catalysis | Br₂, Zeolite or supported Zn salt | Recyclable catalyst, high para-selectivity (where applicable), milder conditions google.com | Reduces waste, improves catalyst lifecycle |

| Organocatalysis | DBDMH, Thiourea catalyst | Metal-free, avoids elemental bromine, mild conditions nih.gov | Uses stable, less hazardous reagents, lower environmental impact |

Integration into Advanced Materials Science (e.g., Organic Semiconductors, Optoelectronic Devices)

Bromoarenes are fundamental building blocks in materials science, primarily due to their utility in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). nih.gov These reactions allow for the precise construction of complex conjugated organic molecules that form the basis of advanced materials.

While this compound has not yet been prominently featured in materials science literature, its structure is highly conducive to such applications. The bromine atom serves as a reactive handle for forming new carbon-carbon bonds, and the four methyl groups can enhance the solubility of resulting polymers or large molecules, which is a critical factor for solution-based processing of organic electronic devices. Furthermore, the sterically hindered nature of the tetramethyl-substituted ring could be exploited to control the intermolecular packing and electronic coupling in the solid state, potentially leading to materials with unique photophysical properties suitable for:

Organic Light-Emitting Diodes (OLEDs): As a building block for host materials or emitters, where the steric bulk could prevent aggregation-caused quenching and improve device efficiency.

Organic Field-Effect Transistors (OFETs): The synthesis of soluble, crystalline small molecules or polymers for use as the active semiconductor layer.

Organic Photovoltaics (OPVs): Incorporation into donor or acceptor materials where its structure could influence the morphology and charge-separation efficiency of the active layer.

A related compound, 1,4-Dibromo-2,3,5,6-tetramethylbenzene, has been noted as a building block for conjugated polymers with potential in organic electronics, highlighting the viability of this class of compounds. ontosight.ai

Development of Catalytic Systems Utilizing Brominated Aromatic Scaffolds

Beyond being a synthetic target, this compound can serve as a precursor for components of catalytic systems. The aromatic ring provides a rigid and tunable scaffold, while the bromine atom offers a site for further functionalization to create novel ligands or organocatalysts.

Future research could explore:

Bulky Phosphine (B1218219) Ligands: The bromine can be displaced or converted via a Grignard or lithiation reaction to attach phosphine groups. The resulting ligands would possess significant steric bulk from the four methyl groups, which is a desirable trait for enhancing the activity and selectivity of transition metal catalysts used in cross-coupling reactions.

N-Heterocyclic Carbene (NHC) Precursors: The compound could be elaborated into benzimidazolium salts, which are precursors to NHCs. NHCs are a powerful class of ligands for catalysis, and the tetramethyl-substituted backbone would offer unique steric and electronic properties.

Organocatalyst Design: The aromatic ring can be functionalized with groups capable of catalysis (e.g., thioureas, aminophenols). nih.govnih.gov The inherent structure of the prehnitene backbone could influence the catalyst's pocket geometry and stereoselectivity in asymmetric transformations. For example, a related compound, 1-bromo-2,3,4,5-tetrafluorobenzene, has been used to synthesize ligands for palladium catalysts, demonstrating the principle of using halogenated aromatics as foundational scaffolds. sigmaaldrich.com

Role in Polymer Chemistry and Functional Polymeric Materials

The presence of a single bromine atom makes this compound an ideal A-B type monomer for step-growth polymerization. Through reactions that convert the bromine into a complementary functional group (e.g., a boronic acid via lithiation and reaction with a borate (B1201080) ester), it can be self-condensed to form poly(2,3,4,5-tetramethylphenylene).

Alternatively, it can be used as a chain-capping agent to control the molecular weight of polymers or to introduce a functionalizable end-group. The polymerization of bromo-lithiated benzene (B151609) derivatives is a known route to soluble polyphenylenes. dtic.milresearchgate.net The methyl groups on the polymer backbone would ensure good solubility in common organic solvents, facilitating characterization and processing. Such polymers are of interest for their high thermal stability and potential as dielectric materials or precursors to conductive polymers. The polymerization of the parent isomer, durene (1,2,4,5-tetramethylbenzene), has been shown to produce polymer films with dielectric properties. researchgate.net

Application in Chemical Biology and Bioorthogonal Chemistry (as a model for brominated tags)

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.gov A key strategy in this field is the genetic encoding of non-canonical amino acids (ncAAs) bearing "bioorthogonal handles" into proteins. longdom.org These handles, such as azides, alkynes, or phenyl halides, can then be selectively reacted with an external probe for imaging or functional studies. longdom.orgacs.org

This compound serves as an excellent model scaffold for the development of a brominated ncAA. Future research could involve synthesizing a brominated phenylalanine analogue derived from this compound. Its incorporation into proteins would allow for investigation into several areas:

Palladium-Mediated Protein Labeling: The bromo-tag could undergo site-specific, palladium-catalyzed cross-coupling reactions directly on the protein surface within a cellular context, a sophisticated method for protein modification.

Impact of Steric Bulk: The bulky tetramethylphenyl group would be a useful tool to probe how sterically demanding modifications are tolerated by the cell's translational machinery and how they impact the structure and function of the target protein.

Development of Novel Probes: The unique electronic and vibrational properties of the C-Br bond on this specific scaffold could be explored for developing probes for Raman spectroscopy or as a heavy atom for X-ray crystallography studies of proteins.

Q & A

Q. What are the key synthetic routes for 1-Bromo-2,3,4,5-tetramethylbenzene, and how do reaction conditions influence product purity and yield?

Methodological Answer:

- Electrophilic Bromination: Start with tetramethylbenzene and use Lewis acids (e.g., FeBr₃) to direct bromination. Optimize stoichiometry to avoid di-bromination byproducts .

- Halogen Exchange Reactions: Substitute iodine or chlorine in pre-functionalized tetramethylbenzenes using CuBr or NaBr in polar aprotic solvents (e.g., DMF) at 80–100°C .

- Yield Optimization: Monitor reaction progress via TLC or GC-MS. Purity can be enhanced via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what specific spectral features should researchers anticipate?

Methodological Answer:

- ¹H/¹³C NMR: Expect downfield shifts for protons near bromine (δ 7.0–7.5 ppm for aromatic H) and methyl groups (δ 2.1–2.4 ppm). Coupling patterns (e.g., meta/para substitution) confirm regiochemistry .

- Mass Spectrometry (EI-MS): Look for molecular ion peaks at m/z 228 (M⁺, calculated for C₁₀H₁₃Br) and fragmentation patterns (e.g., loss of Br, m/z 149) .

- IR Spectroscopy: Characteristic C-Br stretches at 550–650 cm⁻¹ and aromatic C-H stretches at 3000–3100 cm⁻¹ .

Q. What are the primary safety considerations when handling this compound, especially regarding toxicity and environmental hazards?

Methodological Answer:

- Toxicity: Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as brominated aromatics are linked to neurotoxicity .

- Environmental Hazards: Classify as H410 (toxic to aquatic life). Neutralize waste with sodium thiosulfate before disposal .

- Storage: Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How does the steric environment of the bromine substituent influence its reactivity in cross-coupling reactions compared to less substituted analogs?

Methodological Answer:

- Steric Hindrance Effects: The tetramethyl groups hinder access to the bromine, reducing efficiency in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) and elevated temperatures (100–120°C) to improve Pd-catalyzed coupling yields .

- Comparative Reactivity: Less substituted analogs (e.g., 1-bromo-2-methylbenzene) show faster reaction kinetics (2–3×) under identical conditions due to lower steric bulk .

Q. What strategies mitigate competing side reactions (e.g., debromination) during functionalization under various catalytic conditions?

Methodological Answer:

- Catalyst Selection: Avoid Pd(0) catalysts prone to β-hydride elimination. Use Pd(II) precursors (e.g., Pd(OAc)₂) with chelating ligands (dppf) to stabilize intermediates .

- Additive Optimization: Include silver salts (Ag₂CO₃) to scavenge bromide ions and suppress debromination .

- Solvent Effects: Use high-boiling solvents (toluene, DMF) to maintain reaction homogeneity and minimize radical pathways .

Q. How can computational modeling predict regioselectivity in further derivatization, and what experimental validation approaches are recommended?

Methodological Answer:

- DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites. For example, methyl groups act as electron donors, directing nitration to the para-bromine position .

- Validation Workflow:

- Step 1: Compare computed vs. experimental NMR shifts (δ deviation < 0.1 ppm).

- Step 2: Use kinetic isotope effects (KIE) to confirm transition-state predictions .

- Step 3: Perform competitive experiments with isotopic labeling (e.g., ¹³C-methyl groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.